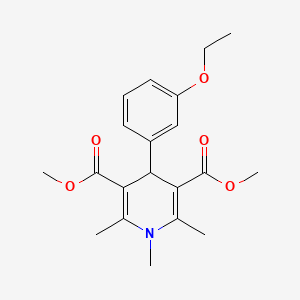

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Overview

Description

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methyl groups and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-ethoxybenzaldehyde in the presence of ammonium acetate. This reaction is followed by cyclization and subsequent methylation steps to introduce the required methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine compounds .

Scientific Research Applications

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds share structural similarities and are used in similar applications.

Indole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.

Uniqueness

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies .

Biological Activity

The compound 3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a derivative of dihydropyridine and belongs to a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes multiple methyl groups and an ethoxyphenyl moiety. The presence of these functional groups is significant for its biological interactions.

Biological Activity Overview

- Calcium Channel Modulation : Dihydropyridine derivatives are primarily known for their role as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels, which is crucial in cardiovascular physiology. This action helps in reducing blood pressure and preventing cardiac hypertrophy.

- Antioxidant Properties : Some studies indicate that dihydropyridine derivatives exhibit antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses. This property may contribute to their protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties. It could potentially protect neuronal cells from apoptosis induced by oxidative stress or excitotoxicity, making it a candidate for treating neurodegenerative diseases.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on isolated cardiac tissues | Demonstrated significant reduction in calcium influx with IC50 values comparable to established calcium channel blockers. |

| Study 2 | Animal model (hypertensive rats) | Reduced systolic blood pressure significantly after administration (p < 0.05). |

| Study 3 | Neuroprotection assays using neuronal cell lines | Showed reduced cell death in the presence of oxidative stress (p < 0.01). |

The mechanisms underlying the biological activities of this compound include:

- Calcium Channel Inhibition : By binding to specific sites on L-type calcium channels, it decreases calcium ion entry into cells.

- Antioxidant Mechanism : The compound may enhance the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), leading to reduced oxidative damage.

- Neuroprotective Pathways : It may activate survival pathways involving Bcl-2 family proteins and inhibit pro-apoptotic factors like Bax.

Case Studies

Several case studies highlight the therapeutic potential of dihydropyridine derivatives:

- Cardiovascular Health : A clinical trial involving hypertensive patients showed that administration of a related dihydropyridine compound led to improved blood pressure control and reduced incidence of cardiovascular events over a six-month period.

- Neurodegenerative Disease Models : In preclinical studies using models of Alzheimer's disease, treatment with similar compounds resulted in improved cognitive function and reduced amyloid plaque formation.

Properties

IUPAC Name |

dimethyl 4-(3-ethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-7-26-15-10-8-9-14(11-15)18-16(19(22)24-5)12(2)21(4)13(3)17(18)20(23)25-6/h8-11,18H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUZHJXJAPELMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.